Cyclobutyl 3,4-dichlorophenyl ketone
Overview
Description
Cyclobutyl 3,4-dichlorophenyl ketone (CPDK) is an organic compound belonging to the class of cyclobutyl ketones. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 95°C. It is insoluble in water and soluble in common organic solvents such as ethanol and acetone. CPDK has been widely studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Scientific Research Applications
Application 1: Borylated Cyclobutanes via Thermal [2 + 2]-Cycloaddition
- Summary of the Application : This research focuses on the development of a one-step approach to borylated cyclobutanes by thermal [2 + 2]-cycloaddition between vinyl boronates and in situ-generated keteniminium salts .
- Methods of Application or Experimental Procedures : The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ generated keteniminium salts . The amide is activated with (CF3SO2)2O/collidine, forming the keteniminium salt in situ, which then reacts with vinyl Bpin .
- Results or Outcomes : The desired product was produced by performing the reaction in refluxing dichloroethane .
Application 2: Difluoroalkylation Reactions of Bicyclobutanes
- Summary of the Application : This research focuses on the construction of difluoromethyl cyclobutanes . The study aims to develop methods to efficiently and directly introduce difluoromethyl groups into cyclobutanes .
Application 3: Synthesis of Cyclobutyl 3,4-dichlorophenyl ketone
- Summary of the Application : This compound is synthesized and sold by chemical companies for use in various research applications . It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods of Application or Experimental Procedures : The specific methods and experimental procedures are not detailed in the available information .
- Results or Outcomes : The specific results or outcomes are not detailed in the available information .
properties
IUPAC Name |
cyclobutyl-(3,4-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVLJAVZHYAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642549 | |
Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,4-dichlorophenyl ketone | |
CAS RN |
898791-21-4 | |
Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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